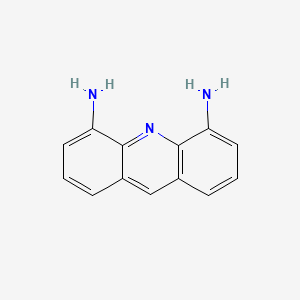

4,5-Acridinediamine

Description

The exact mass of the compound this compound is 209.095297364 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acridine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-1-3-8-7-9-4-2-6-11(15)13(9)16-12(8)10/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHUZZRZASOLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)N)N=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658463 | |

| Record name | Acridine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3407-96-3 | |

| Record name | Acridine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,5-Acridinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 4,5-Acridinediamine, a molecule of interest for various research and development applications. Due to the limited availability of a direct, documented synthesis protocol for this specific diamine, this guide outlines a rational, multi-step approach based on established and well-documented reactions in acridine and acridone chemistry. The proposed synthesis prioritizes strategic functionalization to achieve the desired 4,5-disubstitution pattern.

Synthetic Strategy Overview

The synthesis of this compound presents a regiochemical challenge, as direct electrophilic substitution of the acridine or acridone core is unlikely to yield the desired 4,5-disubstituted product selectively. Electrophilic attack on the acridine nucleus generally favors the 2- and 7-positions. Therefore, a more strategic approach is required, beginning with precursors that already contain the necessary functionalities or directing groups to ensure the correct placement of the amino groups.

The proposed synthetic route commences with an Ullmann condensation reaction to construct the acridone scaffold with the desired substitution pattern already in place. This is followed by the reduction of nitro groups to amino groups, and finally, the reduction of the acridone carbonyl to afford the target this compound.

Experimental Protocols

Step 1: Synthesis of 2,2'-Dinitro-N-phenylanthranilic Acid

This initial step involves the copper-catalyzed Ullmann condensation of 2-chloro-3-nitrobenzoic acid and 2-nitroaniline. The nitro groups serve as precursors to the final amino functionalities.

Methodology:

A mixture of 2-chloro-3-nitrobenzoic acid (1 equivalent), 2-nitroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in N,N-dimethylformamide (DMF) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting solution is acidified with concentrated hydrochloric acid to precipitate the product. The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2,2'-Dinitro-N-phenylanthranilic acid.

| Parameter | Value |

| Reactants | 2-chloro-3-nitrobenzoic acid, 2-nitroaniline, K₂CO₃, CuI |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux |

| Reaction Time | 12 hours |

| Work-up | Acidification with HCl, filtration, recrystallization |

| Expected Yield | 60-70% |

Step 2: Synthesis of 4,5-Dinitroacridone

The synthesized N-phenylanthranilic acid derivative is then cyclized to form the acridone core. This intramolecular Friedel-Crafts acylation is typically promoted by a strong acid.

Methodology:

2,2'-Dinitro-N-phenylanthranilic acid (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120°C with vigorous stirring. The mixture is heated at 140-150°C for 4 hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with a sodium bicarbonate solution and then with water until neutral. The crude 4,5-Dinitroacridone is purified by recrystallization from glacial acetic acid.

| Parameter | Value |

| Reactant | 2,2'-Dinitro-N-phenylanthranilic Acid |

| Reagent | Polyphosphoric Acid (PPA) |

| Temperature | 140-150°C |

| Reaction Time | 4 hours |

| Work-up | Precipitation in ice water, filtration, washing |

| Expected Yield | 75-85% |

Step 3: Synthesis of 4,5-Diaminoacridone

The dinitroacridone is reduced to the corresponding diaminoacridone. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Methodology:

A suspension of 4,5-Dinitroacridone (1 equivalent) in ethanol is treated with an excess of tin(II) chloride dihydrate (6-8 equivalents) and concentrated hydrochloric acid. The mixture is heated at reflux for 3 hours. After completion of the reaction, the mixture is cooled and the pH is adjusted to 8-9 with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried. The crude 4,5-Diaminoacridone can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactant | 4,5-Dinitroacridone |

| Reagent | Tin(II) chloride dihydrate, Concentrated HCl |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 3 hours |

| Work-up | Basification, filtration, purification by chromatography |

| Expected Yield | 80-90% |

Step 4: Synthesis of this compound

The final step is the reduction of the carbonyl group of the acridone to yield the acridine. This can be achieved by a Clemmensen or Wolff-Kishner reduction, but a common method for acridone reduction is heating with zinc dust.

Methodology:

A mixture of 4,5-Diaminoacridone (1 equivalent) and zinc dust (10 equivalents) is heated in a sealed tube at 250-300°C for 2 hours. After cooling, the solid mass is extracted with hot ethanol. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on alumina to afford this compound.

| Parameter | Value |

| Reactant | 4,5-Diaminoacridone |

| Reagent | Zinc Dust |

| Temperature | 250-300°C |

| Reaction Time | 2 hours |

| Work-up | Extraction with ethanol, purification by chromatography |

| Expected Yield | 40-50% |

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Product | Expected Yield (%) |

| 1 | Ullmann Condensation | CuI, K₂CO₃ | 2,2'-Dinitro-N-phenylanthranilic Acid | 60-70 |

| 2 | Intramolecular Cyclization | Polyphosphoric Acid | 4,5-Dinitroacridone | 75-85 |

| 3 | Nitro Group Reduction | SnCl₂·2H₂O, HCl | 4,5-Diaminoacridone | 80-90 |

| 4 | Acridone Reduction | Zinc Dust | This compound | 40-50 |

| Overall | ~14-26 |

Visualizations

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Concluding Remarks

An In-depth Technical Guide to the Chemical Properties of 3,6-Diaminoacridine (Proflavine)

Disclaimer: As requested, this guide focuses on the chemical properties of 3,6-diaminoacridine, commonly known as proflavine, due to the limited availability of specific data for the 4,5-diaminoacridine isomer. Proflavine is a well-researched acridine derivative with significant applications in medicine and research.

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,6-diaminoacridine (proflavine), tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources and is intended for research and informational purposes.

Physicochemical Properties

Proflavine is a planar, aromatic molecule belonging to the acridine class of compounds.[1] It is typically used as its hemisulfate or hydrochloride salt to improve aqueous solubility.[2][3] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | acridine-3,6-diamine | [4][5] |

| Synonyms | Proflavine, Proflavin, 3,6-Acridinediamine | [4][6] |

| CAS Number | 92-62-6 (free base) | [3][6] |

| Molecular Formula | C₁₃H₁₁N₃ | [4] |

| Molecular Weight | 209.25 g/mol | [4][7] |

| Appearance | Yellow needles or orange-red solid | [3][6] |

| Melting Point | 284-288 °C | [3][6] |

| pKa | 9.65 - 9.7 | [3][6] |

| Water Solubility | Soluble (as salt); 10 mg/mL (hemisulfate) | [2][5][6] |

| Solubility in other solvents | Soluble in ethanol; practically insoluble in benzene and ether.[3][5] | [3][5][6] |

| UV/Vis Absorption (λmax) | 444-445 nm (in water, pH 7) | [2] |

| Molar Extinction Coefficient | 38,900 cm⁻¹/M at 444.8 nm | |

| Fluorescence (λex/λem) | 444 nm / 508 nm (in 0.01M HCl) | [8] |

| LogP (Octanol/Water) | 2.552 | [7] |

Synthesis and Purification

Proflavine can be synthesized through the condensation of m-phenylenediamine with formic acid in the presence of a dehydrating agent like glycerol and an acid catalyst.

Experimental Protocol: Synthesis of Proflavine

This protocol is adapted from established chemical synthesis methods.[3]

Materials:

-

m-Phenylenediamine

-

Glycerol

-

Formic acid (90%)

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Dilute acetic acid

-

Ethanol

Procedure:

-

A mixture of m-phenylenediamine, glycerol, and 90% formic acid is prepared.

-

Concentrated hydrochloric acid is added cautiously as a catalyst.

-

The reaction mixture is heated to approximately 155 °C for 75 minutes with stirring.

-

After heating, the mixture is allowed to cool to 100 °C and then diluted with water.

-

The solution is made alkaline by the addition of a sodium hydroxide solution, which precipitates the crude proflavine base.

-

The precipitate is collected by filtration and washed with water.

-

For purification, the crude base is dissolved in dilute acetic acid.

-

The solution is filtered, and the filtrate is neutralized with sodium hydroxide to re-precipitate the purified proflavine base.

-

The purified precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from aqueous methanol or ethanol.[6]

Synthesis Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Proflavine [drugfuture.com]

- 4. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PROFLAVINE | 92-62-6 [chemicalbook.com]

- 7. Proflavine (CAS 92-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Proflavine powder 1811-28-5 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4,5-Acridinediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the mechanisms of various acridine derivatives; however, specific research on 4,5-Acridinediamine is limited. This guide synthesizes the established mechanisms of action for the broader acridine class and incorporates available data on closely related 4,5-disubstituted acridine analogues to project the probable activities of this compound.

Core Tenets of Acridine Pharmacology

Acridine derivatives are a well-established class of compounds known for their wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The planar tricyclic structure of the acridine ring is central to its primary mechanism of action: DNA intercalation .[3] This non-covalent insertion between DNA base pairs leads to a cascade of cellular events, ultimately resulting in cytotoxicity in rapidly proliferating cells. The core mechanisms attributed to acridine compounds, and therefore likely relevant to this compound, are:

-

DNA Intercalation and Disruption of DNA Synthesis: The planar acridine ring stacks between the base pairs of the DNA double helix, causing local unwinding and lengthening of the DNA strand. This distortion interferes with the function of DNA polymerases and other DNA-processing enzymes, thereby inhibiting DNA replication and transcription.[3]

-

Topoisomerase Inhibition: Acridines are renowned for their ability to inhibit topoisomerases I and II.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.[6]

-

Induction of Apoptosis: The cellular damage instigated by DNA intercalation and topoisomerase poisoning triggers programmed cell death, or apoptosis.[7][8] This is a key component of the anticancer activity of many acridine derivatives.

-

Cell Cycle Arrest: Disruption of DNA integrity and replication processes activates cell cycle checkpoints, leading to arrest at various phases (G1, S, or G2/M) to allow for DNA repair.[9] If the damage is too severe, the cell is directed towards apoptosis.

Postulated Mechanism of Action of this compound

While direct experimental evidence for this compound is not abundant in the public domain, its mechanism of action can be inferred from studies on acridines with substitutions at the 4 and 5 positions.

DNA Intercalation and Topoisomerase Inhibition

Research on bis(acridine-4-carboxamides) with substituents at the 5-position has demonstrated potent topoisomerase I inhibition and significant cytotoxicity against various cancer cell lines.[10] Analogues with small substituents at the 5-position exhibited IC50 values as low as 2 nM.[10] This suggests that the 4,5-substitution pattern is compatible with, and may even enhance, the DNA intercalating and topoisomerase poisoning activities characteristic of the acridine scaffold.

A proposed workflow for the initial assessment of this compound's interaction with DNA and topoisomerases is as follows:

Caption: Experimental workflow for characterizing the anticancer mechanism of this compound.

Induction of Apoptosis

The accumulation of DNA damage due to the action of this compound is expected to trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and is mediated by the mitochondria.

Caption: Postulated intrinsic apoptosis signaling pathway induced by this compound.

Cell Cycle Arrest

The DNA damage response (DDR) pathway is activated upon detection of DNA lesions. This leads to the activation of checkpoint kinases which halt the cell cycle, typically at the G2/M phase for topoisomerase II inhibitors, to prevent the propagation of damaged DNA.

Caption: A logical diagram illustrating the G2/M cell cycle arrest pathway.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is scarce. The following table summarizes data for related 4,5-disubstituted acridine derivatives to provide a comparative context.

| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |

| bis(5-methylacridine-4-carboxamide) | Cytotoxicity | Lewis Lung Carcinoma | 2 nM | [10] |

| bis(5-chloroacridine-4-carboxamide) | Cytotoxicity | Jurkat Leukemia (JLC) | 11 nM | [10] |

| Acridine-thiosemicarbazone Derivatives | Topoisomerase IIα Inhibition | - | 74-79% inhibition at 100 µM | [6] |

| Acridine-thiosemicarbazone Derivatives | Cytotoxicity | B16-F10 (Melanoma) | 14.79 µM | [6] |

| Acridone Derivatives | G-quadruplex DNA Affinity | - | High Affinity | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of acridine derivatives.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Test Compound (this compound)

-

Positive Control (e.g., Etoposide)

-

Loading Dye

-

Agarose Gel (1%)

-

Ethidium Bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound.

-

Initiate the reaction by adding Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

-

Add loading dye and resolve the DNA topoisomers on an agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test Compound (this compound)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells and treat with various concentrations of the test compound for a specified time.

-

Harvest cells, including any floating cells in the media.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Test Compound (this compound)

-

Cold 70% Ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Treat cells with the test compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Based on the extensive literature on acridine derivatives and the limited but insightful data on 4,5-disubstituted analogues, this compound is predicted to exert its biological effects primarily through DNA intercalation and subsequent inhibition of topoisomerase enzymes. This leads to the induction of DNA damage, triggering cell cycle arrest and apoptosis. Further empirical studies are necessary to definitively elucidate the precise molecular targets and cellular responses to this compound and to quantify its potency. The provided protocols offer a foundational framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel acridine-based compounds that exhibit an anti-pancreatic cancer activity are catalytic inhibitors of human topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the DNA Binding Affinity of Diaminoacridines, with a Focus on the 4,5-Acridinediamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine-based compounds represent a significant class of DNA intercalators with broad applications in chemotherapy and molecular biology. Their planar aromatic structure allows them to insert between the base pairs of double-stranded DNA, leading to conformational changes and interference with DNA replication and transcription. This technical guide provides an in-depth analysis of the DNA binding affinity of diaminoacridines, with a particular focus on the 4,5-acridinediamine scaffold. Due to a scarcity of publicly available quantitative data for this compound, this guide incorporates data from the well-studied isomer, 3,6-diaminoacridine (proflavine), to provide a comprehensive overview of the binding characteristics of this compound class. Detailed experimental protocols for key analytical techniques are provided, alongside visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. Acridine derivatives have long been recognized for their potent DNA binding activity. The diaminoacridines, characterized by the presence of two amino groups on the acridine ring, exhibit strong electrostatic and intercalative interactions with the DNA double helix. The position of these amino groups significantly influences the binding affinity and sequence selectivity. This guide focuses on the DNA binding properties of these compounds, offering a technical resource for researchers in the field.

Quantitative Analysis of DNA Binding Affinity

The affinity of a ligand for DNA is typically quantified by the association constant (Ka) or the dissociation constant (Kd). Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide further insight into the forces driving the binding event.

Table 1: DNA Binding Constants of 3,6-Diaminoacridine (Proflavine)

| DNA Type | Method | Binding Constant (Kb) (M-1) | Reference |

| Calf Thymus DNA | UV-Vis Spectroscopy | 1.25 x 105 - 5.26 x 105 | [1] |

| Calf Thymus DNA | Fluorescence Spectroscopy | 1.0 x 106 | [1] |

| pUC19 DNA | Spectrophotometric Titration | 2.2 x 104 - 6.2 x 104 | [2] |

Table 2: Thermodynamic Parameters for 3,6-Diaminoacridine (Proflavine) Binding to DNA

| DNA Type | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Calf Thymus DNA | Isothermal Titration Calorimetry | -8.5 | -10.2 | -1.7 |

Note: The thermodynamic data presented here is illustrative and can vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the DNA binding affinity of acridine derivatives.

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. The binding of an intercalating agent to DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) of the ligand's absorption spectrum.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the acridine compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the working buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the DNA concentration spectrophotometrically using the molar extinction coefficient of 6600 M-1cm-1 at 260 nm. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[3]

-

-

Titration:

-

Place a fixed concentration of the acridine compound in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the compound from 200-700 nm.[4]

-

Incrementally add small aliquots of the ctDNA solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes at room temperature before recording the spectrum.[3]

-

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorbance.

-

The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.[3]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. Many acridine derivatives are fluorescent, and their fluorescence is often quenched or enhanced upon binding to DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of the acridine compound and ctDNA as described for UV-Vis spectroscopy.

-

-

Fluorescence Titration:

-

Place a fixed concentration of the acridine compound in a fluorescence cuvette.

-

Set the excitation wavelength to the absorbance maximum of the compound and record the emission spectrum.

-

Incrementally add aliquots of the ctDNA solution to the cuvette.

-

After each addition, mix and allow the solution to equilibrate before recording the emission spectrum.

-

-

Competitive Displacement Assay:

-

Alternatively, a competitive binding assay can be performed using a fluorescent DNA probe like ethidium bromide (EtBr).

-

First, record the fluorescence of a solution of ctDNA saturated with EtBr.

-

Incrementally add the acridine compound to this solution. The displacement of EtBr by the acridine compound will lead to a decrease in fluorescence.

-

-

Data Analysis:

-

The binding constant can be determined by analyzing the changes in fluorescence intensity using the Stern-Volmer equation or other appropriate binding models.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding. Intercalation of an acridine derivative into the DNA helix induces changes in the CD spectrum of the DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of the acridine compound and ctDNA in a suitable buffer (e.g., BPES buffer).

-

-

CD Measurements:

-

Record the CD spectrum of the ctDNA solution alone in the 220-320 nm range.

-

Prepare a series of solutions with a constant concentration of ctDNA and increasing concentrations of the acridine compound.

-

Record the CD spectrum for each solution after an appropriate incubation period.

-

-

Data Analysis:

-

Analyze the changes in the positive and negative bands of the DNA CD spectrum. An increase in the intensity of the positive band at ~275 nm and the negative band at ~245 nm is often indicative of intercalation.

-

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of Ka, ΔH, and the stoichiometry of binding (n). ΔG and ΔS can then be calculated.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the acridine compound and DNA in the same buffer and degas them to avoid air bubbles.

-

The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the DNA in the sample cell.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell and the acridine compound solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of the ligand into the DNA solution.

-

-

Data Analysis:

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the DNA binding of acridinediamine and the experimental procedures used to study these interactions.

Caption: Mechanism of DNA intercalation by this compound.

Caption: Experimental workflow for a fluorescence quenching assay.

Caption: Relationship between structure, binding, and activity.

Conclusion

The DNA binding affinity of diaminoacridines is a critical determinant of their biological activity. While this guide provides a comprehensive overview of the methodologies to assess this affinity and presents data for the well-characterized 3,6-diaminoacridine, it also highlights the need for further quantitative studies on the this compound isomer. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers engaged in the design and evaluation of novel DNA-targeting therapeutic agents. Future studies should focus on elucidating the specific thermodynamic and kinetic parameters of this compound's interaction with various DNA sequences to fully understand its potential as a drug candidate.

References

- 1. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]

- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 4,5-Acridinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 4,5-Acridinediamine, a heterocyclic compound of interest in medicinal chemistry and material science. The document details the methodologies for key spectroscopic analyses and presents available data in a structured format for ease of comparison.

Core Spectral Characteristics

This compound, like other acridine derivatives, exhibits distinct spectral properties owing to its extended π-conjugated aromatic system. These properties, particularly its absorption and fluorescence characteristics, are crucial for understanding its interactions with biological macromolecules and its potential applications as a fluorescent probe or photosensitizer.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of acridine derivatives is characterized by transitions between π-electron energy levels within the acridine ring, typically in the 350-450 nm range[1]. For aromatic amines, spectral and absorbance measurements are commonly performed using a double beam spectrophotometer with quartz cells[2]. The absorption spectrum of an aromatic amine can be obtained by scanning in the range of 200-700 nm against a reagent blank[3].

Table 1: UV-Visible Absorption Data for Acridine Derivatives (Illustrative)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Acridine | Ethanol | 354, 372, 392 | - | General Knowledge |

| Proflavine (3,6-diaminoacridine) | Water | 444 | 41,000 | [4] |

| Acridine Orange | Water | 491 | 54,000 | General Knowledge |

| This compound | Ethanol | Data Not Available | Data Not Available |

Fluorescence Spectroscopy

Acridine derivatives are known for their fluorescent properties. The fluorescence emission of these compounds can be influenced by factors such as solvent polarity and pH. The process of fluorescence spectroscopy involves three main steps: excitation, excited-state lifetime, and fluorescence emission[5]. During excitation, a fluorophore absorbs energy from a light source. It then remains in an excited state for a short period (excited-state lifetime) before releasing the energy as fluorescence emission at a longer wavelength (Stokes shift)[5].

The specific fluorescence properties of this compound, including its emission maximum and quantum yield, would require experimental determination following standard protocols.

Table 2: Fluorescence Emission Data for Acridine Derivatives (Illustrative)

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Acridine | Ethanol | 355 | 400-450 | 0.25 | General Knowledge |

| Proflavine (3,6-diaminoacridine) | Water | 444 | 509 | 0.46 | [4] |

| Acridine Orange | Water | 491 | 525 | 0.46 | General Knowledge |

| This compound | Ethanol | Data Not Available | Data Not Available | Data Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of acridine derivatives. The chemical shifts of the protons and carbons in the acridine core are influenced by the substituents and their positions. For acridine itself, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum[6]. The analysis of ¹H and ¹³C NMR spectra of acridine derivatives often involves the use of 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous signal assignment[7].

Specific chemical shift assignments for this compound would be determined by acquiring and analyzing its ¹H and ¹³C NMR spectra.

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for the Acridine Core

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1, 8 | ~8.2 | ~125 |

| 2, 7 | ~7.5 | ~126 |

| 3, 6 | ~7.7 | ~130 |

| 4, 5 | ~7.9 | ~129 |

| 9 | ~8.9 | ~136 |

| 4a, 5a | - | ~149 |

| 8a, 9a | - | ~128 |

Note: These are approximate values for the unsubstituted acridine core and will be different for this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectral data. The following sections outline the key experimental protocols for the spectroscopic characterization of this compound.

UV-Visible Spectrophotometry

This protocol describes the general procedure for determining the UV-Visible absorption spectrum of an aromatic amine like this compound.

-

Instrumentation : A double-beam UV-Visible spectrophotometer equipped with 1 cm path length quartz cuvettes is used[2].

-

Sample Preparation :

-

Prepare a stock solution of this compound of known concentration in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Measurement :

-

Data Analysis :

-

Plot absorbance versus concentration at the λmax to generate a calibration curve.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

This protocol outlines the steps for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield of this compound.

-

Instrumentation : A spectrofluorometer with a suitable excitation source and emission detector is required.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

For quantum yield determination, a well-characterized fluorescence standard with known quantum yield and similar absorption and emission properties is needed.

-

-

Emission Spectrum Measurement :

-

Set the excitation wavelength, typically at the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission.

-

Record the fluorescence emission spectrum.

-

-

Quantum Yield Determination (Relative Method) :

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation :

-

Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectrum Acquisition :

-

Tune and shim the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

-

¹³C NMR Spectrum Acquisition :

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR Experiments (for structural assignment) :

-

Acquire COSY, HSQC, and HMBC spectra as needed to establish connectivity and assign all proton and carbon signals unambiguously.

-

Potential Signaling Pathways and Mechanisms of Action

The biological activity of many acridine derivatives stems from their ability to intercalate into DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. While the specific biological targets of this compound have not been extensively studied, it is plausible that its mechanism of action also involves DNA intercalation.

A study on 4,5-di-substituted acridines, including derivatives of this compound, has shown interesting amastigote-specific antileishmanial activities. The proposed mechanism of action for some of these derivatives might not involve DNA intercalation but rather the inhibition of Leishmania internalization within macrophages. This suggests that substitutions at the 4 and 5 positions of the acridine ring can significantly influence the biological activity and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Acridinediamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Acridinediamine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, biological activities with a focus on its antileishmanial potential, and the associated mechanisms of action.

Core Compound Specifications

A foundational understanding of a compound begins with its fundamental chemical and physical properties. The key identifiers for this compound are summarized below.

| Property | Value |

| CAS Number | 3407-96-3 |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.247 g/mol |

Biological Activity and Mechanism of Action

Research into 4,5-disubstituted acridine derivatives has revealed promising biological activities, particularly against Leishmania parasites, the causative agents of leishmaniasis.

Antileishmanial and Antiproliferative Activity

Studies have shown that 4,5-disubstituted acridines exhibit significant amastigote-specific antileishmanial activity. This is coupled with a low antiproliferative effect on human cells, indicating a degree of selectivity for the parasite.[1] One of the most promising derivatives in this class is 4,5-bis(hydroxymethyl)acridine, which has demonstrated a potent antileishmanial effect with an IC₅₀ value of 0.6 µM and a therapeutic index greater than 200.[2]

| Compound | Activity | IC₅₀ (µM) | Therapeutic Index (TI) |

| 4,5-bis(hydroxymethyl)acridine | Antileishmanial (amastigote) | 0.6 | >200 |

Mechanism of Action: Inhibition of Parasite Internalization

A key aspect of the antileishmanial activity of 4,5-disubstituted acridines is their nonclassical mechanism of action. Unlike many acridine compounds that act via DNA intercalation, these derivatives appear to function by inhibiting the internalization of Leishmania parasites into host macrophages.[1] This suggests an interaction with cellular components of either the parasite or the macrophage that are critical for the initial stages of infection.

The proposed mechanism involves the disruption of the phagocytic process, a critical step in the Leishmania life cycle where the parasite is engulfed by macrophages. By preventing this internalization, the compound effectively halts the progression of the infection.

Figure 1. Proposed mechanism of action of this compound derivatives.

Experimental Protocols

Synthesis of 4,5-Disubstituted Acridines

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of a di-substituted acridine precursor with an appropriate amine.

-

Reduction: Reduction of nitro groups to amino groups.

-

Purification: Purification of the final product using chromatographic techniques.

An optimized synthesis for 4,9-diaminoacridines has been reported to improve efficiency and yield.[3][4]

In Vitro Antileishmanial Activity Assay

The following protocol outlines a general method for assessing the in vitro antileishmanial activity of compounds like this compound derivatives.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against the amastigote stage of Leishmania.

Materials:

-

Leishmania promastigotes

-

Macrophage cell line (e.g., J774 or peritoneal macrophages)

-

Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

-

Test compound (this compound derivative)

-

Control drug (e.g., Amphotericin B)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

-

Microscope

Procedure:

-

Macrophage Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Parasite Infection: Infect the adherent macrophages with Leishmania promastigotes at a defined parasite-to-macrophage ratio. Incubate to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Addition: Prepare serial dilutions of the test compound and the control drug. Add the diluted compounds to the infected macrophage cultures.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assessment of Infection:

-

Fix and stain the cells with a suitable stain (e.g., Giemsa).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Alternatively, use a reporter gene assay (e.g., luciferase or beta-galactosidase expressing parasites) and measure the signal using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Macrophage Internalization (Phagocytosis) Assay

This protocol provides a framework for investigating the effect of this compound derivatives on the internalization of Leishmania parasites by macrophages.

Objective: To quantify the inhibition of parasite phagocytosis by macrophages in the presence of the test compound.

Materials:

-

Leishmania promastigotes (fluorescently labeled, e.g., with CFSE or GFP)

-

Macrophage cell line

-

Test compound

-

Control vehicle (e.g., DMSO)

-

96-well black, clear-bottom plates

-

Fluorimeter or flow cytometer

Procedure:

-

Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-incubate the macrophages with different concentrations of the test compound or vehicle control for a defined period.

-

Parasite Addition: Add fluorescently labeled promastigotes to the wells.

-

Phagocytosis Incubation: Incubate for a short period (e.g., 2-4 hours) to allow for phagocytosis.

-

Removal of Non-internalized Parasites: Wash the wells thoroughly with cold PBS to remove any parasites that have not been internalized.

-

Quantification:

-

Fluorimetry: Lyse the cells and measure the fluorescence of the internalized parasites using a fluorimeter.

-

Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity per cell using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of inhibition of internalization for each compound concentration relative to the vehicle control.

Figure 2. Workflow for the macrophage internalization assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the context of leishmaniasis. Their unique mechanism of action, which involves the inhibition of parasite internalization by host macrophages, distinguishes them from traditional acridine-based drugs and presents a novel avenue for antiparasitic drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved, as well as to optimize the therapeutic potential of these compounds.

References

- 1. Synthesis and antileishmanial activities of 4,5-di-substituted acridines as compared to their 4-mono-substituted homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Diaminoacridine: A Technical Guide to an Under-Explored Scaffold with High Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4,5-diaminoacridine is notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the potential applications of 4,5-diaminoacridine by drawing parallels with its well-characterized isomers, such as 3,6-diaminoacridine (proflavine) and various 9-aminoacridine derivatives. The experimental protocols, quantitative data, and mechanistic pathways detailed herein are based on these closely related analogs and are intended to serve as a foundation for future research into the 4,5-diamino substituted scaffold.

Introduction: The Acridine Framework in Medicinal Chemistry

The acridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse biological activities. The planar tricyclic structure of acridine facilitates its intercalation into DNA, a mechanism that underpins the potent anticancer and antimicrobial properties of many of its derivatives.[1] The position and nature of substituents on the acridine ring play a crucial role in modulating the biological activity, DNA binding affinity, and fluorescence properties of these compounds.

While isomers such as 3,6-diaminoacridine (proflavine) have been extensively studied and utilized as antiseptics and fluorescent stains, the 4,5-diaminoacridine isomer remains a largely unexplored entity.[2] Structure-activity relationship studies of aminoacridines suggest that the placement of amino groups at the 4 and 5 positions could lead to unique biological and photophysical properties, warranting further investigation.[3] This guide aims to consolidate the knowledge on related aminoacridines to project the potential applications of 4,5-diaminoacridine and to provide a framework for its synthesis and evaluation.

Potential Applications of 4,5-Diaminoacridine

Based on the activities of its isomers, 4,5-diaminoacridine is predicted to have significant potential in several key areas:

-

Anticancer Therapeutics: Like many aminoacridines, 4,5-diaminoacridine is a potential candidate for development as an anticancer agent. Its planar structure suggests a strong likelihood of DNA intercalation, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.[1] The amino substituents at the 4 and 5 positions may influence its interaction with DNA and topoisomerase enzymes, potentially leading to a novel activity profile.[4]

-

Antimicrobial Agents: Acridine derivatives have a long history of use as antibacterial and antiprotozoal agents.[5][6] The amino groups are critical for their activity. 4,5-diaminoacridine could exhibit broad-spectrum antimicrobial properties by interfering with microbial DNA and RNA synthesis.

-

Fluorescent Probes and Stains: Acridines are known for their fluorescent properties.[7][8] The specific substitution pattern of 4,5-diaminoacridine may result in unique fluorescence characteristics, such as specific emission wavelengths and quantum yields, making it a candidate for use as a fluorescent probe for nucleic acids or as a cellular stain in microscopy and flow cytometry.[9]

-

Materials Science: The planar, electron-rich nature of the acridine ring system also suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in conductive polymers.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route would involve the cyclization of a suitably substituted diphenylamine precursor.

Caption: Proposed synthetic workflow for 4,5-diaminoacridine.

Experimental Protocol: General Synthesis of Aminoacridines (Adapted from literature on related compounds)[5]

Step 1: Ullmann Condensation A mixture of 2-amino-3-nitrobenzoic acid, 2-nitroaniline, anhydrous potassium carbonate, and a catalytic amount of copper powder in a high-boiling solvent (e.g., nitrobenzene or DMF) is heated at reflux for several hours. After cooling, the reaction mixture is poured into an aqueous solution of sodium carbonate. The precipitate is filtered, washed with water, and purified to yield 2-(2-nitroanilino)-3-nitrobenzoic acid.

Step 2: Cyclization to Acridone The 2-(2-nitroanilino)-3-nitrobenzoic acid is heated in polyphosphoric acid (PPA) or with phosphorus oxychloride (POCl₃) to effect cyclization to 4,5-dinitroacridone. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Chlorination The 4,5-dinitroacridone is refluxed with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4,5-dinitro-9-chloroacridine. Excess reagent is removed by distillation under reduced pressure.

Step 4: Reduction of the 9-Chloro Group The 4,5-dinitro-9-chloroacridine is reduced to 4,5-dinitroacridine. This can be achieved through catalytic hydrogenation (H₂ over Palladium on carbon) or by heating with a reducing agent like zinc dust in acetic acid.

Step 5: Reduction of Nitro Groups The 4,5-dinitroacridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in hydrochloric acid. The reaction mixture is heated until the reduction is complete. After neutralization, the product, 4,5-diaminoacridine, is extracted and purified by crystallization or chromatography.

Biological Activity and Evaluation: A Comparative Outlook

The biological evaluation of 4,5-diaminoacridine would logically follow the established protocols for other anticancer and antimicrobial acridine derivatives.

Anticancer Activity

The primary mechanism of anticancer action for many acridines is DNA intercalation, leading to the inhibition of topoisomerase II and subsequent apoptosis.

Caption: Postulated anticancer mechanism via DNA intercalation.

Table 1: Comparative in vitro cytotoxicity of aminoacridine derivatives against cancer cell lines. (Data is hypothetical for 4,5-diaminoacridine and based on reported values for analogs)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4,5-Diaminoacridine | MCF-7 (Breast) | (Predicted) < 10 | N/A |

| A549 (Lung) | (Predicted) < 10 | N/A | |

| HCT116 (Colon) | (Predicted) < 10 | N/A | |

| 3,6-Diaminoacridine (Proflavine) | Various | 5 - 50 | [2] |

| 9-Aminoacridine | L1210 (Leukemia) | ~ 1 | [3] |

| Amsacrine (9-aminoacridine derivative) | Various | 0.1 - 5 | [4] |

Experimental Protocol: Cell Viability (MTT) Assay[10][11]

This assay is a colorimetric method to assess cell viability.

Caption: Workflow for determining cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 4,5-diaminoacridine (and control compounds) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DNA Intercalation and Fluorescence Properties

The interaction of 4,5-diaminoacridine with DNA can be investigated using various biophysical techniques.

DNA Intercalation Assays

Thermal Denaturation (DNA Melting) Assay: The binding of an intercalating agent stabilizes the DNA double helix, leading to an increase in its melting temperature (Tₘ). This can be monitored by measuring the change in UV absorbance at 260 nm as a function of temperature.

Fluorescence Spectroscopy: The fluorescence of acridine derivatives is often quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine the binding affinity (Kₐ).

Table 2: Predicted DNA binding and fluorescence properties of 4,5-Diaminoacridine in comparison to Proflavine.

| Property | 4,5-Diaminoacridine (Predicted) | 3,6-Diaminoacridine (Proflavine) | Reference |

| DNA Binding Mode | Intercalation | Intercalation | [10] |

| Binding Affinity (Kₐ, M⁻¹) | 10⁵ - 10⁶ | ~ 10⁵ | [10] |

| ΔTₘ (°C) at 1:1 ratio | 5 - 15 | ~ 10 | [4] |

| Fluorescence λₑₘ (free) | ~450-500 nm | ~505 nm | [10] |

| Fluorescence λₑₘ (bound to DNA) | Red-shifted | Red-shifted | [10] |

| Quantum Yield (bound to DNA) | Quenched | Quenched (especially with G-C pairs) | [10] |

Experimental Protocol: DNA Thermal Denaturation Assay[4]

-

Sample Preparation: Prepare solutions of calf thymus DNA in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Compound Addition: Add varying concentrations of 4,5-diaminoacridine to the DNA solutions.

-

Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.

-

Melting Curve: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Tₘ Determination: The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

-

ΔTₘ Calculation: Calculate the change in Tₘ (ΔTₘ) in the presence of the compound compared to the DNA-only control.

Conclusion and Future Directions

Although 4,5-diaminoacridine remains a poorly characterized molecule, the extensive research on its isomers provides a strong rationale for its investigation as a potentially valuable scaffold in drug discovery and materials science. Its predicted ability to intercalate into DNA makes it a prime candidate for development as an anticancer and antimicrobial agent. Furthermore, its unique substitution pattern may confer novel fluorescence properties suitable for the development of advanced molecular probes.

Future research should focus on:

-

Developing a robust and scalable synthesis for 4,5-diaminoacridine.

-

Comprehensive characterization of its photophysical properties.

-

Systematic evaluation of its in vitro and in vivo anticancer and antimicrobial activities.

-

Computational modeling to understand its specific interactions with DNA and protein targets.

The exploration of this under-studied isomer holds the promise of uncovering new therapeutic agents and research tools, contributing to the broader and ever-relevant field of acridine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and antileishmanial activities of 4,5-di-substituted acridines as compared to their 4-mono-substituted homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 10. mdpi.com [mdpi.com]

historical synthesis attempts of 4,5-Acridinediamine

An In-depth Technical Guide to the Historical Synthesis of Acridinediamines

Preface

This technical guide provides a comprehensive overview of historical and contemporary synthetic strategies for acridinediamine derivatives. While the primary focus of this document is on the synthesis of 4,5-Acridinediamine, a thorough review of available scientific literature reveals a notable scarcity of documented synthetic routes specifically for this isomer. However, the principles and methodologies applied to the synthesis of other acridinediamines, such as the isomeric 4,9-diaminoacridines and the well-known 3,6-diaminoacridine (proflavine), offer valuable insights and directly applicable strategies for the synthesis of the 4,5-diamine scaffold.

This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to provide a detailed understanding of the synthetic pathways, experimental protocols, and key chemical transformations involved in the creation of these vital heterocyclic compounds.

General Approaches to Acridine Synthesis

The synthesis of the acridine core is a critical first step in the preparation of acridinediamines. Historically, several named reactions have been employed to construct this tricyclic system. There is no single general method for the synthesis of all acridine derivatives; however, direct functionalization of the acridine ring is a common strategy to reduce the number of synthetic steps.[1] Classic electrophilic substitutions on the acridine ring are often not regioselective and can lead to polyfunctionalized products.[1]

Synthesis of 4,9-Diaminoacridines: An Optimized Multi-Step Approach

A notable advancement in the synthesis of diaminoacridines is the development of optimized, multi-step routes that are greener, simpler, and more efficient than previous methods. These improved pathways often result in significantly higher overall yields.[1][2]

Experimental Protocol: Optimized Synthesis of 4,9-Diaminoacridines

This protocol describes an improved synthetic route starting from 4-bromo-3-nitroanisole.[1]

Step 1: Synthesis of Intermediate Compound 4 [1]

-

Dissolve 4-bromo-3-nitroanisole (1 equiv., 4.36 mmol, 1.0117 g) in toluene (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add Cs₂CO₃ (1.4 equiv., 6.10 mmol, 1.9875 g), Pd(OAc)₂ (0.05 equiv., 0.22 mmol, 0.0494 g), and rac-BINAP (0.08 equiv., 0.35 mmol, 0.2179 g) to the flask.

-

After approximately 5 minutes, add methyl 2-amino-4-chlorobenzoate (1 equiv., 4.36 mmol, 0.8093 g).

-

Heat the mixture to 120 °C in an oil bath for 2 hours, monitoring the reaction progress by TLC until the starting material is no longer visible.

Subsequent Steps: The synthesis continues through a series of reactions including nucleophilic aromatic substitution, reduction, and alkylation to yield the final 4,9-diaminoacridine product.[1] A previously reported route involved a time-consuming (6 hours) nucleophilic aromatic substitution on a 9-chloroacridine intermediate.[1] The newer methods aim to improve upon these earlier, less efficient steps.

Quantitative Data Summary

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Yield | Reference |

| Buchwald-Hartwig Coupling | 4-bromo-3-nitroanisole, methyl 2-amino-4-chlorobenzoate | Cs₂CO₃, Pd(OAc)₂, rac-BINAP | Toluene | 120 °C, 2 h | Not specified in snippet | [1] |

| Overall Yield (Improved Route) | 4,9-diaminoacridines from intermediate 6 | Multiple steps | Multiple | Multiple | 21% | [1] |

| Overall Yield (Previous Route) | 4,9-diaminoacridines from intermediate 6 | Multiple steps | Multiple | Multiple | 13% | [1] |

Experimental Workflow

Caption: Optimized synthetic workflow for 4,9-diaminoacridines.

Synthesis of Proflavine (3,6-Diaminoacridine) Derivatives

Proflavine, an acridine derivative first identified as an antibacterial agent, has been a subject of extensive research, leading to the development of various synthetic derivatives.[3][4] The synthesis of these derivatives often involves modification of the proflavine core.

Experimental Protocol: Synthesis of 3,6-Diisothiocyanatoacridine

This protocol outlines an improved synthesis of a key intermediate for proflavine-based ureas.[5]

-

Combine proflavine hemisulfate hydrate (300 mg, 1.43 mmol), thiophosgene (0.22 mL, 2.87 mmol), and chloroform (30 mL) in a flask.

-

While shaking the mixture intensively, add 5 mL of a stock solution of sodium carbonate (0.45 g in 25 mL H₂O) every 5 minutes.

-

The resulting 3,6-diisothiocyanatoacridine can be purified by crystallization from toluene.

Quantitative Data Summary

| Product | Starting Material | Reagents | Solvent | Yield (Improved) | Yield (Previous) | Reference |

| 3,6-Diisothiocyanatoacridine | Proflavine hemisulfate hydrate | Thiophosgene, Sodium Carbonate | Chloroform | 83% | 53% | [5] |

Experimental Workflow

Caption: Synthesis of a proflavine derivative intermediate.

Synthesis via Nitration and Reduction of the Acridine Core

A classical approach to introduce amino groups onto the acridine ring involves nitration followed by reduction. This method has been used for the synthesis of various aminoacridines.

Experimental Protocol: Synthesis of Diaminoacridine via Dinitroacridine

This protocol describes a general procedure for the synthesis of diaminoacridines from acridine.

Step 1: Nitration of Acridine

-

Cool 1 mL of concentrated H₂SO₄ to 0 °C in a 125 mL Erlenmeyer flask.

-

Add 0.179 g of acridine to the cooled acid.

-

Cool the mixture again to 0-10 °C.

-

Add a cooled mixture of 1 mL of concentrated HNO₃ dropwise using a Pasteur pipette.

-

Stir the reaction mixture for 4 to 5 hours at 0-5 °C.

-

Pour the mixture into ice to precipitate the product, which is then separated, washed, dried, and recrystallized from alcohol.

Step 2: Reduction of Dinitroacridine to Diaminoacridine

-

Dissolve 0.269 g of dinitroacridine in 6 mL of ethanol.

-

Add 0.5 g of tin and 2 mL of 36% concentrated HCl.

-

Reflux the mixture for 1-3 hours.

-

After cooling, neutralize the mixture with 20% NaOH.

-

Remove the solvent under reduced pressure and recrystallize the residue.

Quantitative Data Summary

| Step | Starting Material | Reagents | Conditions | Yield | Reference |

| Nitration | Acridine | H₂SO₄, HNO₃ | 0-5 °C, 4-5 h | 86% (for a dinitroacridine) | |

| Reduction | Dinitroacridine | Sn, HCl | Reflux, 1-3 h | 30% (for 2,9-diaminoacridine) |

Experimental Workflow

Caption: Nitration and reduction route to diaminoacridines.

Conclusion

The synthesis of acridinediamines is a well-established field with a rich history of methodological development. While specific protocols for this compound are not prominently featured in the surveyed literature, the synthetic strategies for other isomers provide a robust framework for its potential synthesis. Modern approaches emphasize efficiency, safety, and environmental considerations, leading to higher yields and simpler procedures. The methodologies detailed in this guide, from multi-step convergent syntheses to classical nitration-reduction sequences, offer a versatile toolkit for researchers and professionals engaged in the synthesis of this important class of compounds for drug discovery and other applications. Further research into regioselective functionalization of the acridine core may pave the way for more direct and efficient syntheses of less common isomers like this compound.

References

- 1. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]

- 4. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 5. mdpi.com [mdpi.com]

Theoretical Modeling of 4,5-Acridinediamine-DNA Interaction: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the theoretical and experimental approaches used to characterize the interaction between diaminoacridines and DNA, with a specific focus on modeling the binding of 4,5-Acridinediamine. Due to the limited availability of specific data for this compound, this guide leverages the extensive research conducted on the structurally analogous and well-characterized intercalating agent, proflavine (3,6-diaminoacridine), as a predictive model. The principles, methodologies, and data presented herein provide a robust framework for understanding and predicting the DNA binding behavior of this compound and other related acridine derivatives.

Introduction: The Significance of Acridine-DNA Interactions

Acridine derivatives represent a significant class of compounds with diverse pharmacological applications, including antimicrobial and anticancer therapies. Their biological activity is often attributed to their ability to interact with DNA, primarily through intercalation, a process where the planar acridine ring inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant conformational changes in the DNA structure, subsequently interfering with critical cellular processes such as DNA replication, transcription, and the function of enzymes like topoisomerases.[1][2] this compound, with its planar aromatic core and amino substituents, is predicted to exhibit strong DNA binding affinity, making it a compound of interest for drug design and development.

Theoretical Modeling of the this compound-DNA Complex

Theoretical modeling plays a crucial role in elucidating the molecular details of ligand-DNA interactions, providing insights that can be challenging to obtain through experimental methods alone.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding mode and affinity of a ligand to a macromolecular target. For this compound, docking studies would be conducted using a DNA oligomer as the receptor.

Logical Workflow for Molecular Docking:

Caption: Workflow for predicting the DNA binding mode of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound and the nature of its interactions with DNA bases. These calculations can elucidate the roles of hydrogen bonding and π-π stacking in the stability of the complex.

Experimental Characterization of Diaminoacridine-DNA Interaction

Experimental techniques are essential for validating theoretical models and providing quantitative data on the binding affinity and thermodynamics of the interaction. The following protocols are based on established methods for studying DNA-intercalator interactions, using proflavine as a representative diaminoacridine.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for monitoring the binding of a ligand to DNA. The interaction typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the ligand.[3]

Experimental Protocol: UV-Visible Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the absorbance at 260 nm and the known molar extinction coefficient.

-

-

Titration:

-

Place a fixed concentration of this compound in a quartz cuvette.

-

Record the initial absorption spectrum (typically in the range of 350-500 nm for acridines).

-

Incrementally add small aliquots of the ct-DNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the absorption spectrum.

-

-

Data Analysis:

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions. The fluorescence of an intercalating agent is often quenched upon binding to DNA due to the interaction with the nucleobases.[5]

Experimental Protocol: Fluorescence Quenching Assay

-

Instrumentation Setup:

-

Use a spectrofluorometer with a thermostatted cell holder.

-

Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.

-

-

Titration:

-

Similar to the UV-Vis titration, add increasing concentrations of ct-DNA to a solution of this compound.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).[6]

-

The binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[DNA], where F₀ and F are the fluorescence intensities in the absence and presence of DNA, respectively.[7]

-

Signaling Pathway of DNA Intercalation and Cellular Response:

Caption: Cellular consequences of this compound-DNA intercalation.

Quantitative Data for Diaminoacridine-DNA Interaction (Proflavine Model)

The following tables summarize the quantitative data obtained from experimental studies on the interaction of proflavine with DNA. These values serve as a reliable estimate for the expected behavior of this compound.

Table 1: Binding Constants and Thermodynamic Parameters

| Method | DNA Type | Binding Constant (K) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Isothermal Titration Calorimetry | ds-DNA | (1.60 ± 0.04) x 10⁵ | - | - | - | [8] |

| Cyclic Voltammetry | Herring Sperm DNA | (2.32 ± 0.41) x 10⁴ | -24.90 | - | - | [3] |

| UV-Vis Spectroscopy | Herring Sperm DNA | (2.20 ± 0.48) x 10⁴ | - | - | - | [3] |

| Isothermal Titration Calorimetry | G-quadruplex DNA | (1.36 ± 0.09) x 10⁶ | - | - | - | [8] |

Table 2: Spectroscopic Data

| Technique | Observation | Wavelength Shift | Quenching Constant (Ksv) (M⁻¹) | Reference |

| UV-Visible Absorption | Hypochromism and Bathochromic shift | 16 nm red-shift | N/A | [7] |

| Fluorescence Emission | Fluorescence Quenching | ~5 nm blue-shift | (4.2 ± 0.1) x 10⁵ (at 298 K) | [6][7] |

Impact on DNA Processing Enzymes: Topoisomerase Inhibition